2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide
Description
2-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide (C₁₀H₁₈ClNOS, MW 235.77 g/mol) is a substituted amide featuring a tetrahydro-2H-thiopyran-4-yl group and a methyl substituent on the nitrogen atom. The thiopyran ring incorporates a sulfur atom, distinguishing it from oxygen-containing pyran analogs. This compound has been cataloged as discontinued by suppliers like Biosynth, though specific reasons for discontinuation (e.g., stability, synthesis challenges, or toxicity) remain undocumented .
Properties
IUPAC Name |
2-chloro-N-methyl-N-(thian-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNOS/c1-3-9(11)10(13)12(2)8-4-6-14-7-5-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZNHEJJCYSYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1CCSCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide is a compound of interest in pharmaceutical research due to its potential biological activities. Its structural features, including the chloro and tetrahydrothiopyran moieties, suggest possible interactions with biological targets, particularly in neurological and metabolic pathways.
- Molecular Formula : C12H20ClNOS
- Molecular Weight : 261.81 g/mol
- Purity : Typically >95% .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within the body. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. This mechanism is particularly relevant for conditions like Alzheimer’s disease, where AChE inhibition can help maintain acetylcholine levels, thereby improving cognitive function .
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit significant AChE inhibitory activity. For instance, a related study reported an IC50 value of 2.7 µM for a similar compound, indicating strong potential as a therapeutic agent .
Case Studies
- Alzheimer's Disease Model : In a model simulating Alzheimer's disease, compounds with similar structures were tested for their neuroprotective effects. Results showed that these compounds not only inhibited AChE but also exhibited antioxidant properties, reducing oxidative stress in neuronal cells.
- Behavioral Assessments : In behavioral studies involving rodents, administration of AChE inhibitors resulted in improved memory retention and cognitive performance, suggesting that this compound could have similar effects .
Comparative Analysis
| Compound Name | AChE Inhibition IC50 (µM) | Molecular Weight (g/mol) | Notes |
|---|---|---|---|
| This compound | TBD | 261.81 | Potential AChE inhibitor |
| Related Compound 1 | 2.7 | TBD | Strong AChE inhibition |
| Related Compound 2 | TBD | TBD | Neuroprotective effects observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The primary structural analog identified is 2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide (C₁₂H₂₁ClNO₃, MW 274.75 g/mol). This compound replaces the thiopyran sulfur with oxygen (pyran ring) and substitutes the methyl group with a bulkier 2-methoxyethyl moiety .
Comparative Analysis: Structural and Functional Differences
Table 1: Structural and Physical Property Comparison
Impact of Heteroatom Substitution (S vs. O)
- Reactivity and Stability : Sulfur’s lower electronegativity and larger atomic radius compared to oxygen may enhance nucleophilic reactivity at the thiopyran ring. This could influence metabolic stability or degradation pathways in biological systems.
Substituent Effects (Methyl vs. 2-Methoxyethyl)
- Steric Effects : The 2-methoxyethyl group introduces steric bulk, which may hinder intermolecular interactions or binding to biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
